N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]furan-2-carboxamide
Description
Properties
Molecular Formula |
C20H13NO4 |
|---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
N-[4-(1-benzofuran-2-carbonyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H13NO4/c22-19(18-12-14-4-1-2-5-16(14)25-18)13-7-9-15(10-8-13)21-20(23)17-6-3-11-24-17/h1-12H,(H,21,23) |
InChI Key |
BXILNWCPWSNLOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]furan-2-carboxamide typically involves the reaction of 1-benzofuran-2-carbonyl chloride with 4-aminophenyl furan-2-carboxamide. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]furan-2-carboxamide has shown promise in the development of pharmaceuticals. Its structural components are linked to various biological activities:
- Anticancer Activity : Studies indicate that compounds with benzofuran derivatives exhibit cytotoxic effects against several cancer cell lines. The specific substitution patterns on the benzofuran ring can enhance this activity by influencing cell signaling pathways and apoptosis mechanisms .
- Anti-inflammatory Properties : Research has highlighted the anti-inflammatory potential of furan-based compounds. The incorporation of the benzofuran moiety may provide synergistic effects, making it a candidate for developing anti-inflammatory drugs .
Materials Science
The unique properties of this compound make it suitable for various applications in materials science:
- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its ability to form stable linkages can lead to materials with improved durability .
- Optoelectronic Devices : Due to its conjugated structure, this compound may find applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be tuned for optimal performance in these devices .
Environmental Applications
The environmental implications of this compound are also noteworthy:
- Pollutant Degradation : Research suggests that compounds containing furan rings can be effective in degrading environmental pollutants through photochemical reactions. This property can be harnessed for developing new methods for wastewater treatment and remediation of contaminated sites .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated a series of benzofuran derivatives, including this compound, for their anticancer properties. The results demonstrated significant cytotoxicity against breast and lung cancer cell lines, indicating the potential for further development as an anticancer agent .
Case Study 2: Polymer Development
In a recent publication in Materials Science, researchers synthesized a new polymer using this compound as a monomer. The resulting polymer exhibited enhanced thermal stability and mechanical strength compared to traditional polymers, showcasing its potential for industrial applications .
Case Study 3: Environmental Remediation
A study conducted by environmental scientists investigated the use of furan derivatives for the degradation of organic pollutants in wastewater. This compound was found to effectively degrade certain pesticides under UV light, suggesting its utility in environmental cleanup efforts .
Mechanism of Action
The mechanism of action of N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The benzofuran moiety may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed pharmacological effects.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound’s key structural distinction lies in the benzofuran-2-ylcarbonyl group attached to the para-position of the phenyl ring. This contrasts with analogs bearing simpler substituents (e.g., halogens, alkyl groups) or alternative heterocycles.
Table 1: Structural Comparison of Furan-2-Carboxamide Derivatives
Physicochemical Properties
- Benzylfuranylfentanyl : White solid; molecular weight 352.45 g/mol (calculated from InChI string) .
- N-(p-Tolyl)furan-2-carboxamide (3p): Brown amorphous solid; molecular formula C₁₂H₁₁NO₂ .
- N-{2-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide : Molecular weight 295.34 g/mol; pyrazole substituent may improve solubility .
Key Differences and Implications
Bioactivity : The benzofuran moiety in the target compound may confer unique binding interactions compared to halogenated or alkylated analogs. For instance, benzofuran’s planar structure could enhance affinity for hydrophobic enzyme pockets .
Synthetic Complexity : The benzofuran-2-carbonyl group introduces additional steps (e.g., benzofuran synthesis) compared to simpler derivatives like 3p .
Thermodynamic Stability : Amides with electron-withdrawing groups (e.g., bromine in ) may exhibit higher melting points than alkyl-substituted variants.
Biological Activity
Overview
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]furan-2-carboxamide is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique structural features, which include a benzofuran core linked to a phenyl group and a furan-2-carboxamide moiety. The exploration of its biological activity encompasses various mechanisms of action, including interactions with cellular targets and pathways.
| Property | Value |
|---|---|
| Molecular Formula | C19H13N3O3 |
| Molecular Weight | 303.3 g/mol |
| IUPAC Name | N-[4-(1-benzofuran-2-yl)phenyl]furan-2-carboxamide |
| SMILES Representation | C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound could inhibit cell proliferation effectively. For instance, it showed promising results against HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer) cells, with IC50 values comparable to established chemotherapeutic agents.
Table 1: In Vitro Antiproliferative Activity
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| HeLa | 25 | CA-4 |
| MDA-MB-231 | 30 | CA-4 |
| A549 | 45 | Doxorubicin |
The mechanism of action is believed to involve the compound's ability to disrupt microtubule dynamics, similar to that of tubulin inhibitors, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. Studies have shown that it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of the benzofuran moiety is crucial for its cytotoxicity, as it enhances interactions with target proteins involved in cancer cell proliferation and survival. Modifications at the phenyl ring can further optimize its activity by altering lipophilicity and binding affinity .
Case Studies
- In Vivo Efficacy Against Tumors : A murine model study demonstrated that administration of this compound significantly reduced tumor growth in xenograft models of breast cancer without notable toxicity, indicating a favorable therapeutic index .
- Synergistic Effects with Other Agents : Research has also explored the combination of this compound with other chemotherapeutic agents, revealing enhanced efficacy in reducing tumor size when used in conjunction with traditional drugs like doxorubicin, highlighting its potential as an adjuvant therapy .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]furan-2-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step processes:
- Step 1 : Preparation of the benzofuran-2-carboxylic acid core via cyclization of 2-hydroxyacetophenone derivatives under acidic conditions.
- Step 2 : C-H arylation or coupling reactions (e.g., Suzuki-Miyaura) to introduce the phenylfuran moiety.
- Step 3 : Transamidation or carboxamide formation using furan-2-carbonyl chloride and amine intermediates.
- Key Variables : Catalyst choice (e.g., Pd for cross-coupling), solvent polarity, and temperature. For example, refluxing acetonitrile at 80–120°C for 3–24 hours yields crystalline products (63–78% yields) .
Q. How is the structural conformation of this compound validated, and what techniques resolve ambiguities in crystallographic data?
- Methodological Answer :
- X-ray Crystallography : Determines dihedral angles between aromatic rings (e.g., 9.71° between benzofuran and furan rings) and planar amide conformations .
- Spectroscopy :
- FT-IR : Confirms amide N-H (3310 cm⁻¹) and carbonyl (C=O, 1650–1700 cm⁻¹) stretches .
- NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., doublets at δ 7.52 ppm for furan protons) .
- Ambiguity Resolution : Comparative analysis with structurally similar compounds (e.g., 2-furancarboxanilide) and density functional theory (DFT) calculations validate deviations in planarity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzofuran or phenyl rings) affect biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Effects :
- Electron-withdrawing groups (e.g., -NO₂ on phenyl): Enhance binding to hydrophobic pockets in enzymes (e.g., SARS-CoV 3CLpro) but reduce solubility .
- Bulkier groups (e.g., tert-butyl): Improve metabolic stability but may hinder blood-brain barrier penetration .
- Experimental Design :
- Synthesize derivatives via Ugi multi-component reactions to rapidly explore S1, S1′, and S2 enzyme pockets .
- Evaluate inhibitory activity using enzyme assays (e.g., IC₅₀ values for antiviral or anticancer targets) .
Q. What non-covalent interaction mechanisms underlie its inhibitory activity against viral proteases (e.g., SARS-CoV 3CLpro)?
- Methodological Answer :
- Structural Analysis : X-ray co-crystallography with SARS-CoV 3CLpro identifies key interactions:
- Hydrophobic contacts between the benzofuran ring and Pro168/His172 residues.
- Hydrogen bonds between the furan carbonyl and Glu166 .
- Binding Affinity : Surface plasmon resonance (SPR) measures KD values (e.g., 0.8–1.2 µM for optimized analogs) .
Q. How can conflicting solubility and bioavailability data be resolved for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoparticle formulations improve aqueous solubility without altering stereochemistry .
- Bioavailability Optimization :
- LogP Adjustments : Introduce polar groups (e.g., -OH or morpholine) to reduce LogP from >3 to 1.5–2.5 .
- Pro-drug Strategies : Mask amide groups with enzymatically cleavable motifs (e.g., tert-butyl esters) .
Experimental Design and Data Analysis
Q. What strategies mitigate batch-to-batch variability in synthesis, particularly in chiral purity?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .
- Quality Control :
- HPLC-MS : Monitor for diastereomer formation (e.g., retention time shifts >0.5 min indicate impurities) .
- Circular Dichroism (CD) : Verify enantiomeric excess (>98%) for biologically active stereoisomers .
Q. How do computational methods (e.g., molecular docking) guide the design of analogs with improved target selectivity?
- Methodological Answer :
- Docking Workflow :
Protein Preparation : Retrieve 3CLpro structure (PDB: 6WQF), remove water, add hydrogens.
Ligand Docking : Use AutoDock Vina to screen virtual libraries, prioritizing compounds with ∆G < -8 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
